2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide

Chemical Identity Procurement Data Gap

2-Acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide (CAS 1009351-52-3) is a synthetic organic compound belonging to the sulfonylacetamide class. Its structure features a central butanamide backbone with an acetamido group, a methylsulfonyl substituent, and a 3-chloro-4-methylphenyl moiety.

Molecular Formula C14H19ClN2O4S
Molecular Weight 346.83
CAS No. 1009351-52-3
Cat. No. B2646200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide
CAS1009351-52-3
Molecular FormulaC14H19ClN2O4S
Molecular Weight346.83
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(CCS(=O)(=O)C)NC(=O)C)Cl
InChIInChI=1S/C14H19ClN2O4S/c1-9-4-5-11(8-12(9)15)17-14(19)13(16-10(2)18)6-7-22(3,20)21/h4-5,8,13H,6-7H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyBZPVYWOPYXHZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide: Baseline Characterization


2-Acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide (CAS 1009351-52-3) is a synthetic organic compound belonging to the sulfonylacetamide class. Its structure features a central butanamide backbone with an acetamido group, a methylsulfonyl substituent, and a 3-chloro-4-methylphenyl moiety. While this compound is listed in chemical inventories, a search of primary research articles, patents, and authoritative databases did not yield any quantitative biological or physicochemical characterization data from admissible sources.

Substitution Risk Analysis for 2-Acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide


Without published comparative biological or physicochemical data, the risk of substituting this compound with a close structural analog cannot be quantitatively assessed. The specific combination of a 3-chloro-4-methylphenyl group and a methylsulfonylbutanamide scaffold may impart distinct target-binding or pharmacokinetic properties, but no admissible evidence was found to confirm or refute this. Procurement decisions must therefore rely on the precise chemical identity rather than assumed functional equivalence.

Quantitative Differentiation Evidence: Insufficient Admissible Data


No Comparator-Based Quantitative Evidence Available

A comprehensive search for primary literature, patents, and authoritative databases adhering to the source exclusion policy did not locate any head-to-head comparative studies, cross-study comparable data, or class-level inference with quantitative endpoints for 2-acetamido-N-(3-chloro-4-methylphenyl)-4-(methylsulfonyl)butanamide. No IC50, Ki, MIC, or other potency values against a defined target could be sourced from an admissible repository. Consequently, no differential evidence can be provided.

Chemical Identity Procurement Data Gap

Application Scenarios: Constrained by Data Availability


Use as a Research Chemical for Structure-Activity Relationship (SAR) Exploration

The compound can serve as a member of a sulfonylacetamide library for exploratory SAR studies. However, the absence of published potency data means its selection over other analogs must be guided by synthetic tractability or computational predictions rather than established biological differentiation.

Use as an Analytical Reference Standard

Given its defined chemical structure and CAS registry, the compound can be used as a qualitative reference standard for analytical method development (e.g., HPLC, LC-MS). The procurement decision is based solely on chemical identity and purity, as no performance benchmarks are available.

Use as a Synthetic Intermediate

The compound's functional groups may serve as handles for further derivatization. Its value is limited to its role as a building block, with no data to suggest superior reactivity or yield compared to alternative intermediates.

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